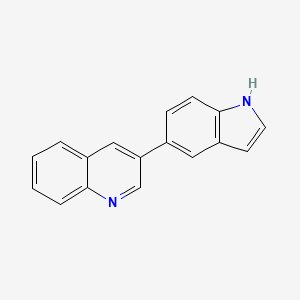
3-(1H-Indol-5-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-Indol-5-yl)quinoline is a heterocyclic compound that combines the structural features of both indole and quinoline. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure composed of a benzene ring fused to a pyridine ring. The combination of these two structures in this compound results in a compound with unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-5-yl)quinoline can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. This indole intermediate can then be further reacted with a quinoline derivative to form the final compound.
Another method involves the Pfitzinger reaction, where isatin (an indole derivative) reacts with a quinoline derivative in the presence of a base to form this compound. This reaction typically requires heating and can be carried out in solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-Indol-5-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives of the compound.
Substitution: Electrophilic substitution reactions can occur at the indole or quinoline rings, allowing for the introduction of various substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Reduced derivatives of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(1H-Indol-5-yl)quinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 3-(1H-Indol-5-yl)quinoline depends on its specific biological activity. For example, as an anticancer agent, it may interact with DNA or proteins involved in cell division, leading to the inhibition of cancer cell growth. As an antimicrobial agent, it may disrupt the cell membrane or interfere with essential metabolic pathways in microorganisms.
Vergleich Mit ähnlichen Verbindungen
3-(1H-Indol-5-yl)quinoline can be compared with other similar compounds, such as:
Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol, which have different substituents on the indole ring and exhibit distinct biological activities.
Quinoline derivatives: Compounds like quinine and chloroquine, which have different substituents on the quinoline ring and are used as antimalarial agents.
The uniqueness of this compound lies in its combined indole and quinoline structures, which confer unique chemical and biological properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C17H12N2 |
|---|---|
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
3-(1H-indol-5-yl)quinoline |
InChI |
InChI=1S/C17H12N2/c1-2-4-16-13(3-1)10-15(11-19-16)12-5-6-17-14(9-12)7-8-18-17/h1-11,18H |
InChI-Schlüssel |
QFUFWWPOBOWYPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC4=C(C=C3)NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


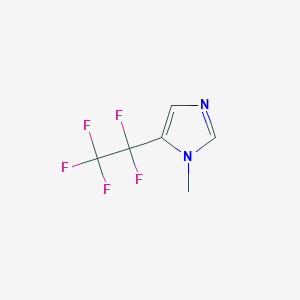

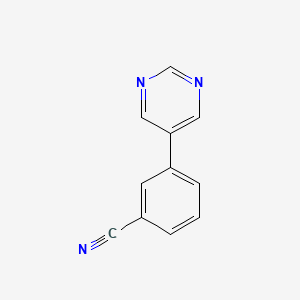

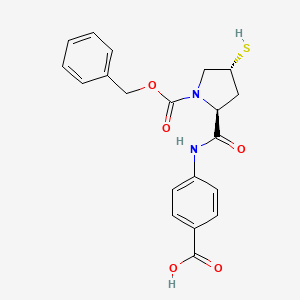
![3-(5,6-Dihydro-4H-cyclopenta[d]isoxazol-3-yl)propanal](/img/structure/B12863488.png)
![3-(2-(Methylthio)benzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12863489.png)
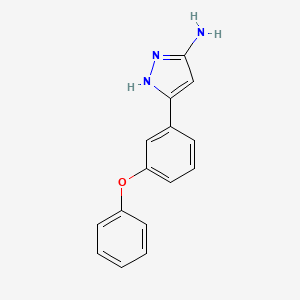
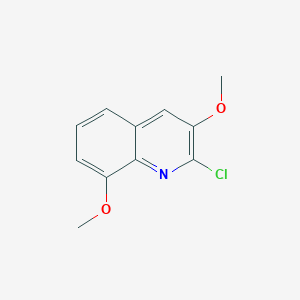

![(12,18-ditert-butyl-4,26-diphenyl-4,15,26-triazaheptacyclo[14.11.0.02,14.03,11.05,10.019,27.020,25]heptacosa-1(16),2(14),3(11),5,7,9,12,17,19(27),20,22,24-dodecaen-15-yl)-phenylmethanone](/img/structure/B12863503.png)
![1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)-(9CI)](/img/structure/B12863505.png)

![2-(2-Bromobenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B12863518.png)
